(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate
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Overview
Description
(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a trioxabicyclo[2.2.2]octane core, which is a bicyclic structure containing three oxygen atoms, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The trioxabicyclo[2.2.2]octane core can interact with enzymes or receptors, modulating their activity. The benzyl carbamate moiety may also play a role in binding to active sites or altering the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane: Shares the trioxabicyclo[2.2.2]octane core but lacks the benzyl carbamate group.
1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane: Similar structure with a bromobenzyl group instead of a benzyl carbamate.
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Contains a phosphabicyclo[2.2.2]octane core with an isopropyl group.
Uniqueness
(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate is unique due to its specific combination of the trioxabicyclo[2.2.2]octane core and the benzyl carbamate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19NO6 |
---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
benzyl N-[(1S)-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C16H19NO6/c1-15-9-21-16(22-10-15,23-11-15)13(7-18)17-14(19)20-8-12-5-3-2-4-6-12/h2-7,13H,8-11H2,1H3,(H,17,19)/t13-,15?,16?/m0/s1 |
InChI Key |
PBUIHKQWTGHJCB-JEYLPNPQSA-N |
Isomeric SMILES |
CC12COC(OC1)(OC2)[C@H](C=O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC12COC(OC1)(OC2)C(C=O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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